6-chloro-3-(propan-2-yl)pyridine-2-carbonitrile
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Overview
Description
6-chloro-3-(propan-2-yl)pyridine-2-carbonitrile is a chemical compound with the molecular formula C9H9ClN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the 6th position, an isopropyl group at the 3rd position, and a nitrile group at the 2nd position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(propan-2-yl)pyridine-2-carbonitrile typically involves the chlorination of 3-(propan-2-yl)pyridine-2-carbonitrile. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-(propan-2-yl)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The isopropyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products
Substitution: Formation of 6-amino-3-(propan-2-yl)pyridine-2-carbonitrile.
Reduction: Formation of 6-chloro-3-(propan-2-yl)pyridine-2-amine.
Oxidation: Formation of 6-chloro-3-(propan-2-yl)pyridine-2-carboxylic acid.
Scientific Research Applications
6-chloro-3-(propan-2-yl)pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-chloro-3-(propan-2-yl)pyridine-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile group can form hydrogen bonds with active site residues, while the isopropyl group can enhance lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-3-methylpyridine-2-carbonitrile
- 6-chloro-3-ethylpyridine-2-carbonitrile
- 6-chloro-3-(propan-2-yl)pyridine
Uniqueness
6-chloro-3-(propan-2-yl)pyridine-2-carbonitrile is unique due to the presence of both the isopropyl group and the nitrile group, which confer distinct chemical and biological properties
Properties
CAS No. |
2091439-47-1 |
---|---|
Molecular Formula |
C9H9ClN2 |
Molecular Weight |
180.6 |
Purity |
95 |
Origin of Product |
United States |
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